molecular formula C13H14Cl2N2O3S B2483062 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide CAS No. 2223090-33-1

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide

Cat. No. B2483062
CAS RN: 2223090-33-1
M. Wt: 349.23
InChI Key: UMAWBDYEBJFQDO-MRVPVSSYSA-N
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Description

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. DIDS has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism Of Action

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide inhibits the activity of anion channels and transporters by binding to specific sites on their protein structure. The exact mechanism of action of 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide is not fully understood, but it is believed to involve the formation of a covalent bond between 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide and a specific amino acid residue on the protein.
Biochemical and Physiological Effects:
2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell volume regulation, modulation of acid-base balance, and regulation of neuronal excitability. 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide has also been shown to have anti-inflammatory effects, possibly through inhibition of the activity of the chloride/bicarbonate exchanger.

Advantages And Limitations For Lab Experiments

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of anion channels and transporters, and its effects are reversible. However, 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide has several limitations. It can be toxic to cells at high concentrations, and its effects can be non-specific in some systems. In addition, 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide can interfere with other cellular processes, such as pH regulation and calcium signaling.

Future Directions

There are several future directions for research involving 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide. One area of interest is the development of more selective and potent inhibitors of anion channels and transporters. Another area of interest is the study of the role of anion channels and transporters in disease states, such as cystic fibrosis and epilepsy. Finally, the development of new techniques for studying the structure and function of anion channels and transporters will be an important area of research in the future.

Synthesis Methods

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide can be synthesized through a multistep reaction involving the condensation of 2,4-dichloro-3-nitropyridine with 2-aminoethanol, followed by reduction with sodium borohydride and sulfonation with sulfuric acid. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide has been widely used in scientific research as a tool to study the function of anion channels and transporters. It has been shown to inhibit the activity of several anion transporters, including the chloride/bicarbonate exchanger, the anion exchanger, and the volume-sensitive outwardly rectifying chloride channel. 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide has also been used to study the role of anion channels in a variety of physiological processes, such as cell volume regulation, acid-base balance, and neuronal excitability.

properties

IUPAC Name

2,4-dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3S/c1-8(7-18)17(2)21(19,20)12-11(14)9-5-3-4-6-10(9)16-13(12)15/h3-6,8,18H,7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAWBDYEBJFQDO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)S(=O)(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N(C)S(=O)(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide

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